2,2-difluoro-2-phenoxyethan-1-amine hydrochloride
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Overview
Description
2,2-Difluoro-2-phenoxyethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H9F2NO·HCl. It is characterized by the presence of two fluorine atoms, a phenoxy group, and an amine group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-2-phenoxyethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with phenol and 2,2-difluoroethanol.
Formation of Phenoxy Group: Phenol reacts with 2,2-difluoroethanol in the presence of a base such as sodium hydroxide to form 2,2-difluoro-2-phenoxyethanol.
Amination: The 2,2-difluoro-2-phenoxyethanol is then reacted with ammonia or an amine source under controlled conditions to introduce the amine group, forming 2,2-difluoro-2-phenoxyethan-1-amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to yield the hydrochloride salt of 2,2-difluoro-2-phenoxyethan-1-amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-phenoxyethan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Condensation Reactions: The amine group can react with carbonyl compounds to form Schiff bases.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products include various substituted phenoxyethanamines.
Oxidation: Products include imines or nitriles.
Reduction: Products include secondary or tertiary amines.
Scientific Research Applications
2,2-Difluoro-2-phenoxyethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-difluoro-2-phenoxyethan-1-amine hydrochloride depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity for certain biological targets, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoroethanamine: Lacks the phenoxy group, making it less versatile in certain reactions.
2-Phenoxyethanamine: Lacks the fluorine atoms, which can affect its reactivity and binding properties.
2,2-Difluoro-2-phenoxypropane: Similar structure but with a different carbon backbone, leading to different chemical properties.
Uniqueness
2,2-Difluoro-2-phenoxyethan-1-amine hydrochloride is unique due to the combination of fluorine atoms and a phenoxy group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications requiring specific interactions with biological targets or unique reactivity in chemical synthesis.
Properties
CAS No. |
2408959-58-8 |
---|---|
Molecular Formula |
C8H10ClF2NO |
Molecular Weight |
209.6 |
Purity |
95 |
Origin of Product |
United States |
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